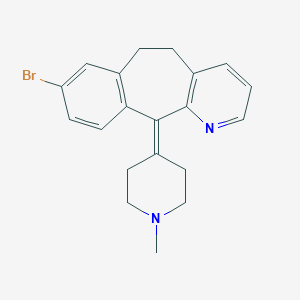
8-Deschloro-8-bromo-N-methyl Desloratadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Deschloro-8-bromo-N-methyl Desloratadine is a derivative of Desloratadine, a nonsedating-type histamine H1-receptor antagonist commonly used to treat allergies . The compound has the molecular formula C20H21BrN2 and a molecular weight of 369.3 . It is characterized by the presence of a bromine atom and a methyl group, which replace the chlorine atom in the parent compound Desloratadine .
Mechanism of Action
Target of Action
“8-Deschloro-8-bromo-N-methyl Desloratadine” is a derivative of Loratadine . Loratadine is a nonsedating-type histamine H1-receptor antagonist . Therefore, it’s reasonable to infer that the primary target of “this compound” is also the histamine H1-receptor. This receptor plays a crucial role in allergic reactions, causing symptoms such as inflammation and bronchoconstriction.
Preparation Methods
The synthesis of 8-Deschloro-8-bromo-N-methyl Desloratadine involves several steps, including the bromination of Desloratadine and subsequent methylation . The reaction conditions typically involve the use of bromine or a brominating agent and a methylating agent under controlled temperature and pressure . Industrial production methods may involve large-scale bromination and methylation processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
8-Deschloro-8-bromo-N-methyl Desloratadine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include brominating agents, methylating agents, and oxidizing or reducing agents.
Scientific Research Applications
8-Deschloro-8-bromo-N-methyl Desloratadine has several scientific research applications, including:
Comparison with Similar Compounds
8-Deschloro-8-bromo-N-methyl Desloratadine can be compared with other similar compounds, such as:
Desloratadine: The parent compound, which lacks the bromine and methyl groups.
Loratadine: Another histamine H1-receptor antagonist, which is a precursor to Desloratadine.
8-Bromo-Desloratadine: A similar compound with only the bromine substitution.
The uniqueness of this compound lies in its specific substitutions, which may confer different pharmacological properties and reactivity compared to its analogs .
Properties
IUPAC Name |
13-bromo-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSNJESAJZNSSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565001 |
Source


|
| Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130642-57-8 |
Source


|
| Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
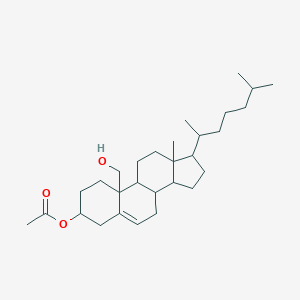

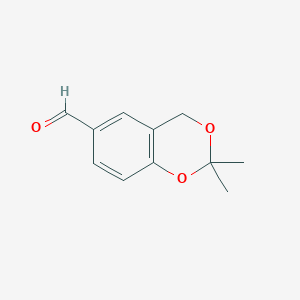
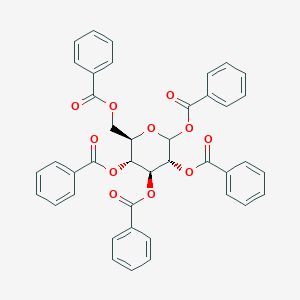
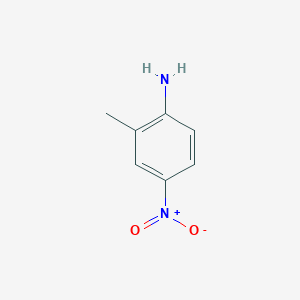
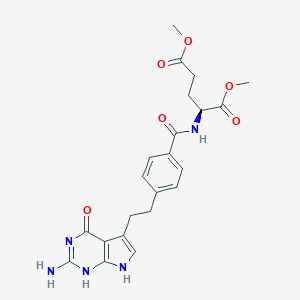
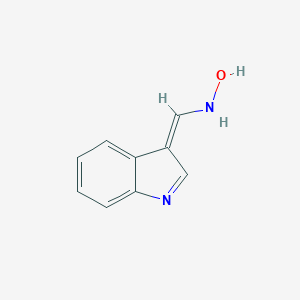
![N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B30708.png)
![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)
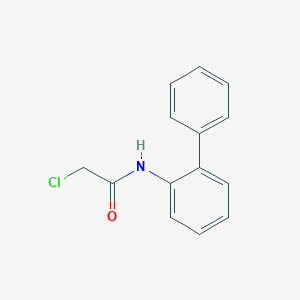
![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)
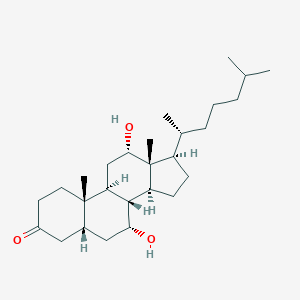
![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

